molecular formula C10H17NO5 B162362 (2R,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid CAS No. 135042-12-5

(2R,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid

Cat. No. B162362
CAS RN: 135042-12-5
M. Wt: 231.25 g/mol
InChI Key: BENKAPCDIOILGV-RNFRBKRXSA-N
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Description

“(2R,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid” is an organic compound . The compound is stored in a sealed, dry environment at 2-8°C . It’s a solid substance .


Synthesis Analysis

The synthesis of this compound involves the use of “this compound” as the starting material . The absolute configuration is assigned in accord with that of the starting material .


Molecular Structure Analysis

The InChI code for this compound is "1S/C11H19NO5/c1-11(2,3)17-10(15)12-6-7(16-4)5-8(12)9(13)14/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8-/m1/s1" .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 245.28 . It’s a solid substance and is stored in a sealed, dry environment at 2-8°C .

Scientific Research Applications

Antioxidant and Biological Activities

Carboxylic acids, including structurally related compounds to (2R,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid, are known for their significant biological activities. A study by Godlewska-Żyłkiewicz et al. (2020) reviewed the antioxidant, antimicrobial, and cytotoxic activity of selected carboxylic acids derived from plants, demonstrating that structural differences among these compounds can significantly impact their bioactivity. Rosmarinic acid, a related compound, exhibited the highest antioxidant activity among those studied, suggesting the potential of structurally similar compounds for antioxidant applications (Godlewska-Żyłkiewicz et al., 2020).

Catalytic and Synthetic Applications

The catalytic non-enzymatic kinetic resolution (KR) of racemic substrates to afford enantiopure compounds is a significant area in asymmetric synthesis. A review by Pellissier (2011) covered the principal developments in catalytic non-enzymatic KR, highlighting the importance of chiral catalysts in achieving high enantioselectivity and yield. This review underscores the relevance of carboxylic acid derivatives in catalytic processes, pointing to the potential application of compounds like this compound in asymmetric organic synthesis (Pellissier, 2011).

Biodegradation and Environmental Impact

Carboxylic acids, due to their structural diversity, play a significant role in biodegradation and environmental processes. A review by Djas and Henczka (2018) discussed the efficiency of carboxylic acid extraction from aqueous solutions using organic solvents and supercritical fluids, emphasizing the environmental significance of these compounds. The review highlighted the potential of supercritical CO2 as an environmentally friendly solvent for carboxylic acid recovery, which could have implications for the sustainable processing and environmental impact of compounds like this compound (Djas & Henczka, 2018).

Safety and Hazards

The compound has been classified with the signal word “Warning” and has hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding getting the compound in eyes, on skin, or on clothing .

Mechanism of Action

Target of Action

N-Boc-cis-4-Hydroxy-D-proline is primarily used in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) . The primary targets of this compound are therefore the specific antibodies in ADCs and the E3 ubiquitin ligase in PROTACs .

Mode of Action

In the context of ADCs, N-Boc-cis-4-Hydroxy-D-proline acts as a non-cleavable linker that attaches the antibody to the cytotoxic drug . For PROTACs, it serves as an alkyl chain-based linker connecting the ligand for the E3 ubiquitin ligase and the target protein .

Biochemical Pathways

The biochemical pathways affected by N-Boc-cis-4-Hydroxy-D-proline are dependent on the specific ADC or PROTAC in which it is used. In general, ADCs deliver cytotoxic drugs to cancer cells, leading to cell death . PROTACs, on the other hand, exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Pharmacokinetics

The pharmacokinetics of N-Boc-cis-4-Hydroxy-D-proline, including its absorption, distribution, metabolism, and excretion (ADME) properties, are largely dependent on the specific ADC or PROTAC in which it is incorporated. As a linker, it may influence the stability, solubility, and overall bioavailability of the ADC or PROTAC .

Result of Action

The result of N-Boc-cis-4-Hydroxy-D-proline’s action is the successful delivery of a cytotoxic drug to a target cell in the case of ADCs, or the degradation of a target protein in the case of PROTACs . This can lead to cell death in cancer cells or modulation of cellular processes, respectively.

Action Environment

The action environment can greatly influence the efficacy and stability of N-Boc-cis-4-Hydroxy-D-proline. Factors such as pH, temperature, and the presence of other biomolecules can affect the stability of the ADC or PROTAC, and thus the effectiveness of the compound .

properties

IUPAC Name

(2R,4R)-4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO5/c1-10(2,3)16-9(15)11-5-6(12)4-7(11)8(13)14/h6-7,12H,4-5H2,1-3H3,(H,13,14)/t6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BENKAPCDIOILGV-RNFRBKRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50350921
Record name (4R)-1-(tert-Butoxycarbonyl)-4-hydroxy-D-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

135042-12-5
Record name N-Boc-4-hydroxy-D-proline, cis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135042125
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4R)-1-(tert-Butoxycarbonyl)-4-hydroxy-D-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Boc-D-c-4-Hydroxyproline  
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name N-BOC-4-HYDROXY-D-PROLINE, CIS-
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Q & A

Q1: What is the significance of the absolute configuration of (2R,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid?

A1: The absolute configuration of a chiral molecule dictates its three-dimensional arrangement in space. This is particularly important in biological systems where molecules interact with each other in a stereospecific manner. While the abstract doesn't detail the specific biological applications of this compound, it does state that the absolute configuration of this compound was confirmed based on its starting material, this compound []. This suggests that maintaining the stereochemistry at those specific chiral centers was important for the intended use of the compound, even if that use is not explicitly stated.

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